molecular formula C17H20N2 B3265056 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 40163-47-1

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

Cat. No.: B3265056
CAS No.: 40163-47-1
M. Wt: 252.35 g/mol
InChI Key: MTEOGEBTRZOKPM-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a complex organic compound that belongs to the class of indoloquinolizines This compound is notable for its unique structure, which includes an indole fused to a quinolizine ring system

Preparation Methods

The synthesis of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves a multi-step process. One efficient method starts with the formation of an imine, which is then cyclized with acrylic acid. This cyclization is followed by a reduction step to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the indole or quinolizine rings, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.

Scientific Research Applications

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can be compared to other indole and quinolizine derivatives:

    Indole: A simpler structure that serves as a building block for more complex molecules.

    Quinolizine: Another fused ring system with different chemical properties and applications.

    Eburnane Alkaloids: Compounds that share a similar core structure but have additional functional groups that confer different biological activities. The uniqueness of this compound lies in its specific fusion of indole and quinolizine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-12-6-5-10-19-11-9-14-13-7-3-4-8-15(13)18-16(14)17(12)19/h3-4,7-8,18H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEOGEBTRZOKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C3=C(CCN2CCC1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 2
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 3
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 4
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 5
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 6
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

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